

An In-depth Technical Guide to 5-Nitrobenzo[b]thiophene: Solubility and Stability

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Compound of Interest

Compound Name: 5-Nitrobenzo[b]thiophene

Cat. No.: B1338478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **5-Nitrobenzo[b]thiophene**. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative descriptions, general characteristics of related compounds, and standardized experimental protocols for determining these properties. Furthermore, it visualizes key signaling pathways in which derivatives of **5-Nitrobenzo[b]thiophene** are known to be active, providing context for its application in drug discovery and development.

Physicochemical Properties

5-Nitrobenzo[b]thiophene is an aromatic heterocyclic compound with the molecular formula $C_8H_5NO_2S$. Its structure consists of a benzene ring fused to a thiophene ring, with a nitro group attached to the benzene portion. This substitution significantly influences its physicochemical properties compared to the parent compound, benzothiophene.

Table 1: General Physicochemical Properties of **5-Nitrobenzo[b]thiophene**

Property	Value/Description	Source
CAS Number	4965-26-8	--INVALID-LINK--
Molecular Formula	C ₈ H ₅ NO ₂ S	--INVALID-LINK--
Molecular Weight	179.2 g/mol	--INVALID-LINK--
Appearance	Not specified, likely a solid at room temperature	General chemical knowledge

Solubility Data

Quantitative solubility data for **5-Nitrobenzo[b]thiophene** in various solvents is not readily available in the reviewed literature. However, based on the solubility of the parent compound, benzothiophene, and the general solubility characteristics of nitroaromatic compounds, a qualitative assessment can be made.

Qualitative Solubility Profile:

- **Water:** **5-Nitrobenzo[b]thiophene** is expected to have very low solubility in water. The parent compound, benzothiophene, is insoluble in water due to its non-polar aromatic structure.[1] The presence of the polar nitro group may slightly increase aqueous solubility compared to benzothiophene, but it is unlikely to be significant.
- **Organic Solvents:** It is anticipated to be soluble in a range of common organic solvents. Benzothiophene is soluble in solvents like ethanol, ether, and acetone.[2] Aromatic nitro compounds are generally soluble in many organic solvents.[3] Therefore, **5-Nitrobenzo[b]thiophene** is likely soluble in solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether.

Table 2: Predicted Qualitative Solubility of **5-Nitrobenzo[b]thiophene**

Solvent	Predicted Solubility	Rationale
Water	Very Low / Insoluble	Based on the insolubility of benzothiophene and the hydrophobic nature of the core structure.[1]
Ethanol	Soluble	Aromatic nitro compounds and benzothiophene are generally soluble in alcohols.[2][3]
Methanol	Soluble	Similar to ethanol, expected to be a good solvent.[3]
Acetone	Soluble	A common solvent for aromatic and nitroaromatic compounds. [2][3]
Diethyl Ether	Soluble	Benzothiophene is soluble in ether.[2]
Acetonitrile	Soluble	A polar aprotic solvent often used for dissolving nitroaromatic compounds.[3]
Hexane	Sparingly Soluble to Insoluble	As a non-polar solvent, it may be less effective at dissolving the more polar 5-Nitrobenzo[b]thiophene.

Stability Data

Specific quantitative stability data, such as degradation kinetics under various conditions (thermal, photolytic, hydrolytic), for **5-Nitrobenzo[b]thiophene** is not available in the surveyed literature. However, general stability characteristics can be inferred from the behavior of nitroaromatic compounds.

General Stability Profile:

- **Thermal Stability:** Nitroaromatic compounds can be susceptible to thermal decomposition, which can sometimes be energetic.[4][5] The stability is influenced by the substitution pattern on the aromatic ring.[6] Without specific data, it is recommended to handle **5-Nitrobenzo[b]thiophene** with care upon heating.
- **Photostability:** Nitroaromatic compounds can undergo photodegradation upon exposure to UV light.[7][8] The degradation pathways can be complex and may involve the reduction of the nitro group or reactions with photochemically generated reactive species.
- **Hydrolytic Stability:** The benzothiophene ring is generally stable to hydrolysis. The nitro group on the aromatic ring is also typically stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis of nitroaromatic compounds can occur.[9][10]
- **Oxidative Stability:** The electron-withdrawing nature of the nitro group makes the aromatic system of nitroaromatic compounds generally resistant to oxidative degradation.[11]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical substances are provided by international organizations such as the Organisation for Economic Co-operation and Development (OECD).

Solubility Determination Protocol (based on OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with a solubility greater than 10^{-2} g/L.[12][13][14][15]

Objective: To determine the water solubility of a test substance.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

- Constant temperature bath

- Shaker or stirrer
- Centrifuge (if necessary)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
- Glass flasks with stoppers

Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Main Test: a. An excess amount of the test substance is added to a known volume of water in a glass flask. b. The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours). c. After reaching equilibrium, the mixture is allowed to stand to let solids settle. If necessary, centrifugation is used to separate the solid and aqueous phases. d. A sample of the clear aqueous phase is carefully withdrawn. e. The concentration of the test substance in the aqueous sample is determined using a validated analytical method. f. The experiment is performed in at least duplicate.

Data Analysis: The water solubility is reported as the average concentration from the replicate measurements, typically in g/L or mg/mL, at the specified temperature.

Stability Testing Protocol (based on OECD Guideline 113)

This protocol describes an accelerated storage test to assess the thermal stability of a substance.^{[16][17]}

Objective: To determine the stability of a substance under elevated temperature conditions as an indicator of its long-term storage stability.

Principle: The substance is stored at an elevated temperature for a defined period, and its properties are compared before and after storage.

Apparatus:

- Oven capable of maintaining a constant temperature (e.g., 54-55 °C).
- Suitable containers for the test substance.
- Analytical instruments to assess the purity or other relevant properties of the substance.

Procedure:

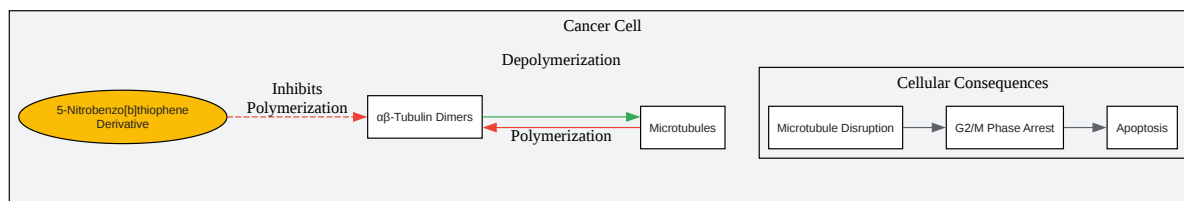
- Initial Analysis: The initial properties of the test substance are determined. This typically includes purity (e.g., by HPLC), and may also include melting point, appearance, etc.
- Storage: A sample of the test substance is placed in a suitable container and stored in an oven at a constant elevated temperature (e.g., 54-55 °C) for a specified duration (e.g., 14 days).
- Final Analysis: After the storage period, the sample is removed from the oven, allowed to cool to room temperature, and the same properties as in the initial analysis are re-determined.
- Evaluation: The results of the initial and final analyses are compared. The substance is generally considered stable at room temperature if there is no significant change in its properties (e.g., a decrease in purity of not more than 5%).

Visualization of Signaling Pathways

Derivatives of **5-Nitrobenzo[b]thiophene** have been investigated for their potential as therapeutic agents, particularly in the areas of cancer and inflammation. Two key signaling pathways that have been identified are the inhibition of tubulin polymerization and the inhibition of the 5-lipoxygenase pathway.

Inhibition of Tubulin Polymerization

Certain benzothiophene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

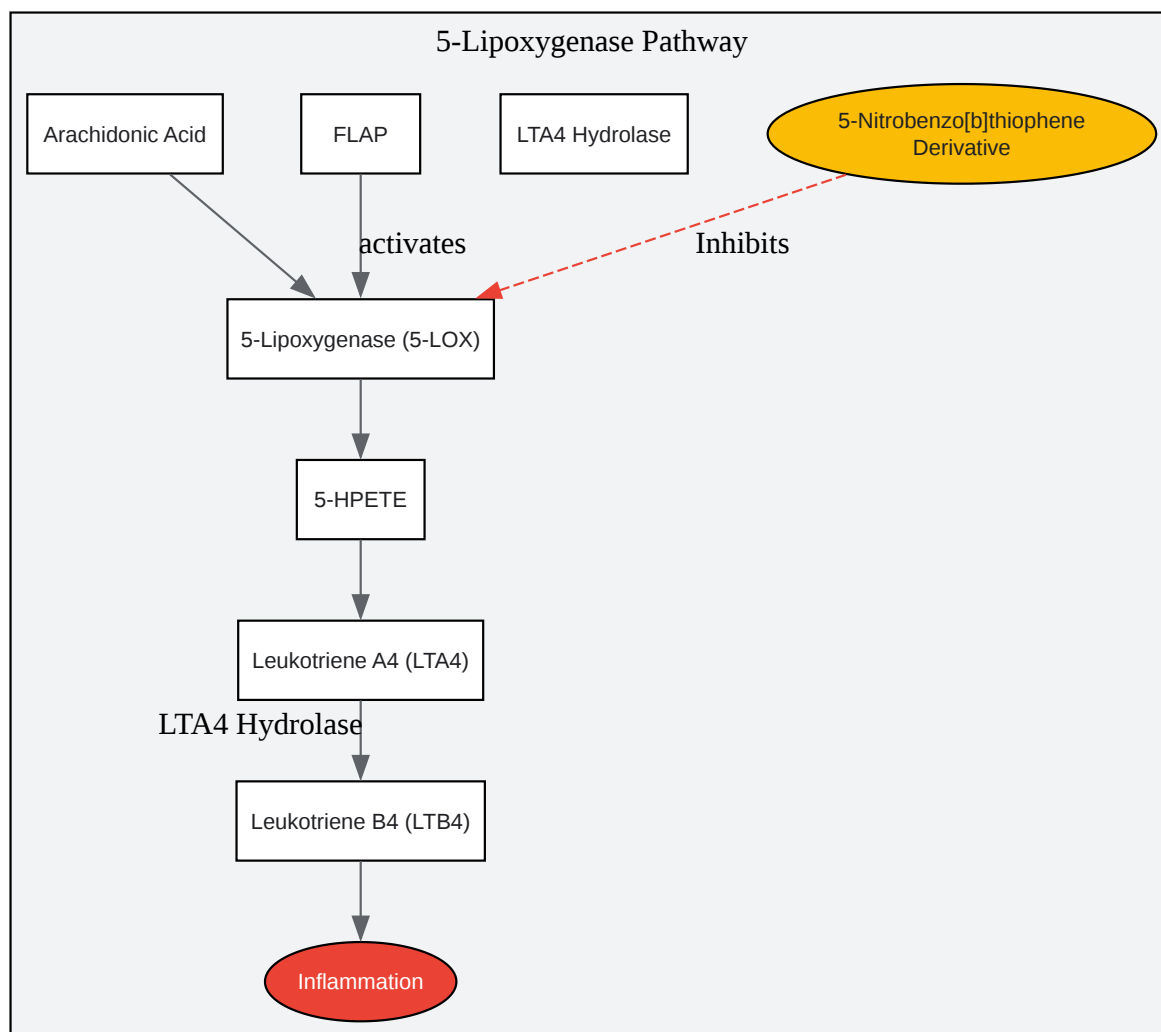


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Caption: Inhibition of tubulin polymerization by **5-Nitrobenzo[b]thiophene** derivatives.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

Derivatives of **5-Nitrobenzo[b]thiophene** have also been explored as anti-inflammatory agents through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[18][19][20][21][22]



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Caption: Inhibition of the 5-Lipoxygenase pathway by **5-Nitrobenzo[b]thiophene** derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on a review of available scientific literature and databases. The absence of specific quantitative data for **5-Nitrobenzo[b]thiophene** highlights the need for experimental determination of its solubility and stability profiles for any specific application. The signaling pathways depicted are based on the activities of derivatives of 5-

Nitrobenzo[b]thiophene and may not be directly applicable to the parent compound itself without further investigation.

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